Compound Description: trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) is a potent and selective 5-HT1A receptor ligand. It was identified as a conformationally constrained analog of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-(2-pyridinyl)piperazine (1a), which was a highly potent and selective 5-HT1A receptor ligand. In binding assays using rat brain membranes, trans-8a exhibited a K(i) value of 0.028 nM at 5-HT1A receptors, demonstrating high affinity. It also showed significant selectivity over D2 and α1 receptors, with K(i) values of 2194 nM and 767 nM, respectively [].
Relevance: trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) is structurally related to 1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide through the presence of a methoxyphenyl group and a pyridinylpiperazine moiety. The main difference lies in the cyclohexyl ring present in trans-8a instead of the piperidine ring with a carboxamide side chain in the target compound. Both compounds exhibit activity at 5-HT1A receptors, suggesting the importance of these shared structural features for binding. [] (https://www.semanticscholar.org/paper/fb6b2f9f61822269706740e29c841de4634ae9e1)
Compound Description: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) is an antagonist at both pre- and postsynaptic serotonin-1A receptors []. It competitively antagonizes 5-HT1A receptor activation in rats, as demonstrated by its effects on hypothermia, forepaw treading, and 5-HT turnover. In vivo studies showed that p-MPPI dose-dependently antagonized the hypothermia induced by 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) with an ID50 of approximately 5 mg/kg [].
Relevance: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) shares structural similarities with 1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide in terms of the presence of a methoxyphenyl group and a pyridinylpiperazine moiety. The key difference is the presence of an iodobenzamido group attached to the piperazine ring in p-MPPI, which is absent in the target compound. Both compounds display activity related to 5-HT1A receptors, highlighting the relevance of the shared structural elements for receptor interaction. [] (https://www.semanticscholar.org/paper/4e911e1122a4a29a0e85bd9fefe0cd4f96253477)
Compound Description: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) is a competitive antagonist at both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors in rats []. It attenuates the hypothermia induced by 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and gepirone. In vivo, p-MPPF dose-dependently antagonized the hypothermia induced by 8-OH-DPAT with an ID50 of approximately 3 mg/kg [].
Relevance: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) shares a close structural resemblance to 1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide, featuring a methoxyphenyl group and a pyridinylpiperazine moiety. The main distinction lies in the presence of a fluorobenzamido group attached to the piperazine ring in p-MPPF, which is absent in the target compound. Both compounds exhibit activity at 5-HT1A receptors, underscoring the significance of the common structural elements for receptor interaction. [] (https://www.semanticscholar.org/paper/4e911e1122a4a29a0e85bd9fefe0cd4f96253477)
Compound Description: 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide is a compound that has been studied for its potential use in treating autoimmune diseases. The invention focuses on novel multi-hydrates and polymorphs of this compound, along with methods for their preparation [].
Relevance: Although not directly mentioned in the provided text, 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide can be considered structurally related to 1-[2-(4-Methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide due to the presence of a methoxyphenyl group and a piperidinecarboxamide moiety in both compounds. The main structural differences lie in the presence of a pteridinyl group and a cyclopentyl group in the related compound, which are absent in the target compound. This highlights the potential of variations in these regions while retaining core structural elements for biological activity. [] (https://www.semanticscholar.org/paper/64b25180772ab2bc25feb51f00c650ee7d94b198)
Compound Description: (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) is a structurally novel dopamine D3 receptor (D3R) antagonist with high selectivity for D3R []. It displays translational potential for the treatment of opioid use disorder. In preclinical models, R-VK4-40 has demonstrated efficacy in attenuating opioid reward and mitigating relapse. Studies in freely moving rats have shown that R-VK4-40 dose-dependently reduces blood pressure and heart rate and attenuates oxycodone-induced increases in blood pressure and oxycodone or cocaine-induced increases in heart rate [].
Relevance: (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and 1-[2-(4-Methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide share the piperazinyl moiety as a common structural feature. This structural similarity suggests a potential overlap in their pharmacological targets or mechanisms of action, although they exhibit distinct activities at different receptor systems. [] (https://www.semanticscholar.org/paper/73e1ae86f777957a185fbc80a0778e5a87bfeeae)
Compound Description: (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) is another structurally novel and highly selective D3R antagonist with potential for treating opioid use disorder []. Preclinical studies have demonstrated its ability to reduce opioid reward and relapse. In freely moving rats, R-VK4-116 dose-dependently reduces cocaine-induced increases in blood pressure and heart rate, further highlighting its potential therapeutic benefits [].
Relevance: (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) shares the piperazinyl moiety with 1-[2-(4-Methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide. This common structural element suggests a potential connection in their pharmacological targets or mechanisms of action, despite their distinct activities at different receptor systems. [] (https://www.semanticscholar.org/paper/73e1ae86f777957a185fbc80a0778e5a87bfeeae)
Compound Description: N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635) is a PET tracer used in clinical studies. Its metabolic properties were evaluated both in vitro and in vivo to understand its breakdown rate in humans []. This involved analyzing blood samples at various time points to determine the levels of its metabolites using radio-HPLC.
Relevance: N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635) has a clear structural relationship with 1-[2-(4-Methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide. Both compounds feature a methoxyphenylpiperazinyl group and a pyridinyl carboxamide moiety. This strong structural similarity highlights the potential for using [carbonyl-11C]WAY100635 as a radiolabeled analog of the target compound in PET imaging studies, allowing for the visualization and quantification of its distribution and binding in vivo. [] (https://www.semanticscholar.org/paper/fb93903b7cbe374aa02368bb01a2041b7400eeb4)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.